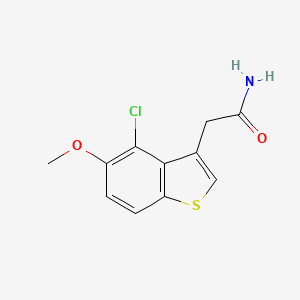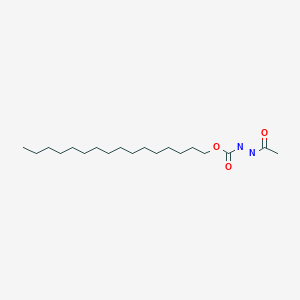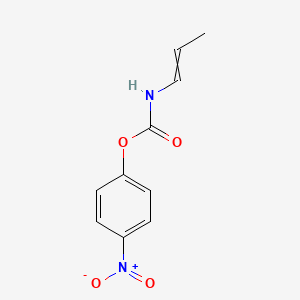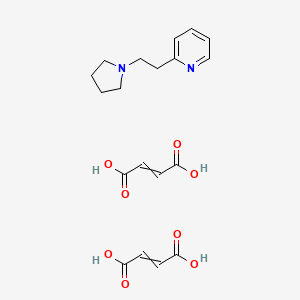![molecular formula C31H50N2O7 B14380855 2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol CAS No. 88011-89-6](/img/structure/B14380855.png)
2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrobenzoic acid: is an aromatic compound with the molecular formula C7H4N2O6 . It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 2 and 4 positions, and a carboxylic acid group (-COOH) at the 1 position. This compound is known for its applications in organic synthesis and analytical chemistry. Spiro[11.12]tetracosan-24-ol is a spiro compound, which means it contains a spiro linkage where two rings are connected through a single atom. This compound is less commonly discussed in literature but is of interest due to its unique structural properties.
Preparation Methods
2,4-Dinitrobenzoic acid: can be synthesized through the nitration of benzoic acid. The process involves the following steps:
Nitration Reaction: Benzoic acid is treated with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) at a temperature of around 50-60°C
Purification: The crude product is then purified by recrystallization from a suitable solvent such as ethanol or water.
Spiro[11.12]tetracosan-24-ol: synthesis is more complex and typically involves multiple steps, including the formation of the spiro linkage. Specific synthetic routes can vary, but they generally involve:
Formation of the Spiro Linkage: This can be achieved through cyclization reactions where two rings are formed simultaneously around a central atom.
Functional Group Modification: Introduction of the hydroxyl group (-OH) at the desired position through reactions such as reduction or hydrolysis.
Chemical Reactions Analysis
2,4-Dinitrobenzoic acid: undergoes various types of chemical reactions:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The nitro groups can be substituted by other groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium hydroxide (KOH).
Decarboxylation: The carboxylic acid group can be removed through decarboxylation reactions, often using heat or catalysts.
Spiro[11.12]tetracosan-24-ol: can undergo reactions typical of alcohols, such as:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group (C=O) using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.
Scientific Research Applications
2,4-Dinitrobenzoic acid: has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the spectrophotometric determination of various compounds, including pharmaceuticals like diazepam.
Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds, such as zwitterionic azaspirocyclic hydantoins.
Environmental Analysis: It is employed as a chromophore probe in capillary zone electrophoresis for the analysis of perfluorinated carboxylic acids in water.
Spiro[11.12]tetracosan-24-ol: is studied for its unique structural properties and potential applications in materials science and medicinal chemistry. Its spiro linkage provides rigidity and stability, making it a candidate for the development of new materials and drugs.
Mechanism of Action
The mechanism of action for 2,4-Dinitrobenzoic acid primarily involves its ability to undergo various chemical transformations due to the presence of reactive nitro and carboxylic acid groups. These transformations enable it to act as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Spiro[11.12]tetracosan-24-ol: exerts its effects through the reactivity of its hydroxyl group and the stability provided by the spiro linkage. The hydroxyl group can participate in hydrogen bonding and other interactions, making it useful in the design of new compounds with specific properties.
Comparison with Similar Compounds
2,4-Dinitrobenzoic acid: can be compared with other nitrobenzoic acids, such as:
3,5-Dinitrobenzoic acid: Similar structure but with nitro groups at the 3 and 5 positions.
4-Nitrobenzoic acid: Contains only one nitro group at the 4 position.
Spiro[11.12]tetracosan-24-ol: can be compared with other spiro compounds, such as:
Spiro[4.5]decane: A simpler spiro compound with a different ring structure.
Spiro[9.10]hexadecane: Another spiro compound with a different ring size and structure.
The uniqueness of 2,4-Dinitrobenzoic acid lies in its dual nitro groups, which enhance its reactivity and usefulness in various applications. Spiro[11.12]tetracosan-24-ol is unique due to its spiro linkage, providing structural stability and potential for diverse applications.
Properties
CAS No. |
88011-89-6 |
|---|---|
Molecular Formula |
C31H50N2O7 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
2,4-dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol |
InChI |
InChI=1S/C24H46O.C7H4N2O6/c25-23-19-15-11-7-3-1-4-8-12-16-20-24(23)21-17-13-9-5-2-6-10-14-18-22-24;10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h23,25H,1-22H2;1-3H,(H,10,11) |
InChI Key |
GJKLGLKZRCQIQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(C2(CCCCC1)CCCCCCCCCCC2)O.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


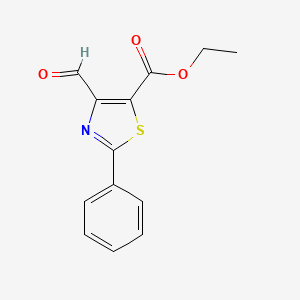

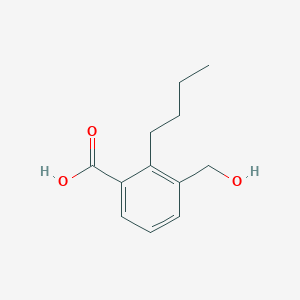

![2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14380789.png)


![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14380798.png)
![2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14380811.png)
![3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one](/img/structure/B14380813.png)
